2-Ethoxy-6-azaspiro[3.4]octane
Overview
Description
Preparation Methods
The synthesis of 2-Ethoxy-6-azaspiro[3.4]octane can be achieved through various synthetic routes. One approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of the four-membered ring . These methods employ readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purifications to obtain the desired compound .
Chemical Reactions Analysis
2-Ethoxy-6-azaspiro[3.4]octane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Ethoxy-6-azaspiro[3.4]octane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic applications, such as its ability to inhibit specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. This binding can alter the function of the target molecule, leading to various biological effects. The specific pathways involved depend on the particular application and target of the compound.
Comparison with Similar Compounds
2-Ethoxy-6-azaspiro[3.4]octane can be compared with other similar spirocyclic compounds, such as:
2-Oxa-6-azaspiro[3.4]octane: This compound has a similar spirocyclic structure but contains an oxygen atom in place of the ethoxy group.
2-Azaspiro[3.4]octane: This compound lacks the ethoxy group and is used as a building block in the synthesis of various spirocyclic compounds.
The uniqueness of 2-Ethoxy-6-azaspiro[34]octane lies in its specific structure, which includes an ethoxy group and a spirocyclic ring system
Properties
IUPAC Name |
2-ethoxy-6-azaspiro[3.4]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-11-8-5-9(6-8)3-4-10-7-9/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRNCKDSHHKORU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2(C1)CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1692029-82-5 | |
Record name | 2-ethoxy-6-azaspiro[3.4]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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